molecular formula C12H16FNO B11737457 1-(3-Fluoro-4-methoxyphenyl)cyclobutanemethanamine

1-(3-Fluoro-4-methoxyphenyl)cyclobutanemethanamine

Cat. No.: B11737457
M. Wt: 209.26 g/mol
InChI Key: KQUWMNYJFDJALS-UHFFFAOYSA-N
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Description

1-(3-Fluoro-4-methoxyphenyl)cyclobutanemethanamine is an organic compound with the molecular formula C12H16FNO and a molecular weight of 209.26 g/mol. This compound is characterized by the presence of a cyclobutane ring attached to a methanamine group, with a 3-fluoro-4-methoxyphenyl substituent. It is a useful research chemical and is often employed as a building block in organic synthesis.

Preparation Methods

The synthesis of 1-(3-Fluoro-4-methoxyphenyl)cyclobutanemethanamine typically involves multiple steps. One common method starts with the reaction of 3-fluoro-4-methoxybenzaldehyde with cyclobutanone in the presence of a base to form an intermediate. This intermediate is then subjected to reductive amination using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride to yield the final product. Industrial production methods may involve similar steps but are optimized for larger scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

1-(3-Fluoro-4-methoxyphenyl)cyclobutanemethanamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom can be replaced by other nucleophiles like hydroxide, alkoxide, or amines under appropriate conditions.

Common reagents and conditions used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents such as ethanol or dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-Fluoro-4-methoxyphenyl)cyclobutanemethanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: This compound can be used in the study of biological pathways and mechanisms, particularly those involving amine-containing compounds.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-4-methoxyphenyl)cyclobutanemethanamine involves its interaction with specific molecular targets and pathways. The methanamine group can interact with various enzymes and receptors, influencing biological processes. The presence of the fluoro and methoxy groups can enhance the compound’s binding affinity and selectivity for certain targets, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

1-(3-Fluoro-4-methoxyphenyl)cyclobutanemethanamine can be compared with other similar compounds, such as:

    1-(3-Fluoro-4-methoxyphenyl)cyclobutanamine: This compound lacks the methanamine group, which may result in different chemical and biological properties.

    1-(3-Fluoro-4-methoxyphenyl)cyclobutylmethanol: The presence of a hydroxyl group instead of a methanamine group can lead to different reactivity and applications.

    1-(3-Fluoro-4-methoxyphenyl)cyclobutylamine: This compound has a primary amine group, which can influence its chemical behavior and biological activity.

The uniqueness of this compound lies in its specific structure, which combines the properties of a cyclobutane ring, a methanamine group, and a 3-fluoro-4-methoxyphenyl substituent, making it a versatile and valuable compound in various fields of research.

Properties

Molecular Formula

C12H16FNO

Molecular Weight

209.26 g/mol

IUPAC Name

[1-(3-fluoro-4-methoxyphenyl)cyclobutyl]methanamine

InChI

InChI=1S/C12H16FNO/c1-15-11-4-3-9(7-10(11)13)12(8-14)5-2-6-12/h3-4,7H,2,5-6,8,14H2,1H3

InChI Key

KQUWMNYJFDJALS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2(CCC2)CN)F

Origin of Product

United States

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